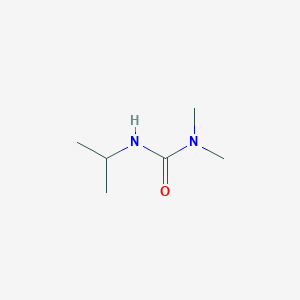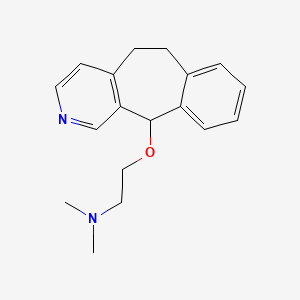
5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohepta ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the N,N-dimethylaminoethoxy group via nucleophilic substitution.
Hydrogenation: Reduction of double bonds to achieve the dihydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-benzo(5,6)cyclohepta(1,2-c)pyridine: Lacks the N,N-dimethylaminoethoxy group.
5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-c)pyridine: Lacks the N,N-dimethylaminoethoxy group and is fully saturated.
Uniqueness
The presence of the N,N-dimethylaminoethoxy group in 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
36040-35-4 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(5-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)11-12-21-18-16-6-4-3-5-14(16)7-8-15-9-10-19-13-17(15)18/h3-6,9-10,13,18H,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
XJMIRJZHCFTVJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1C2=CC=CC=C2CCC3=C1C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


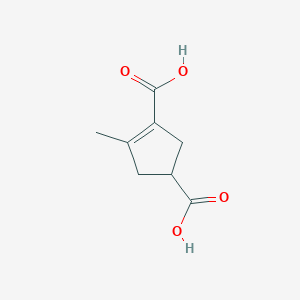
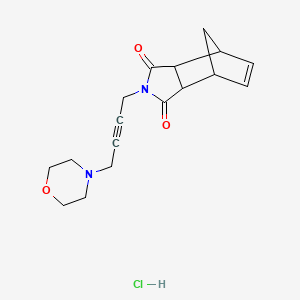
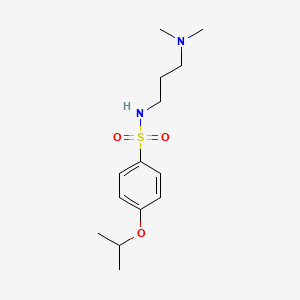

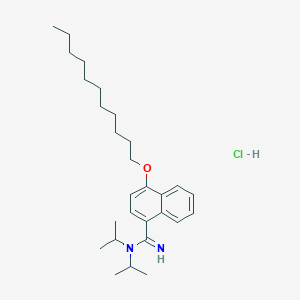
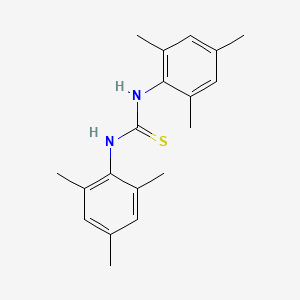

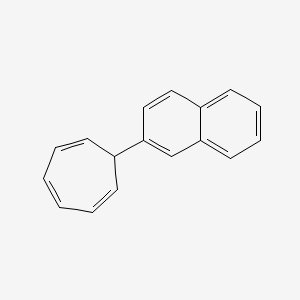
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
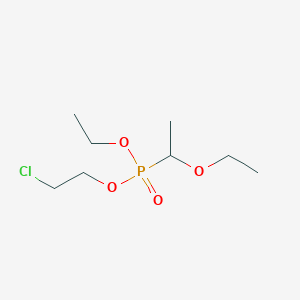
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
